![molecular formula C21H18N2OS B6587126 7-(3-methylphenyl)-3-[(3-methylphenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1206989-01-6](/img/structure/B6587126.png)
7-(3-methylphenyl)-3-[(3-methylphenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(3-methylphenyl)-3-[(3-methylphenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C21H18N2OS and its molecular weight is 346.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.11398438 g/mol and the complexity rating of the compound is 522. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
7-(3-Methylphenyl)-3-[(3-methylphenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a compound belonging to the thieno[3,2-d]pyrimidine family, which has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C13H10N2OS with a molecular weight of 242.30 g/mol. The structure features a thieno[3,2-d]pyrimidine core, which contributes to its biological activity by interacting with various biological targets.
Anticancer Properties
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds in this class have been shown to inhibit key enzymes involved in cancer cell proliferation. A study demonstrated that derivatives with similar structures can effectively target the PI3K pathway, which is crucial in cancer biology .
Table 1: Summary of Anticancer Activity
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. Preliminary studies suggest its mechanism may involve inhibition of pro-inflammatory cytokines and modulation of immune responses. This aligns with findings that pyrimidine derivatives can reduce inflammation in various models .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps often include cyclization reactions that form the thieno[3,2-d]pyrimidine core and subsequent modifications to introduce the methylphenyl groups.
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies.
- Molecular Docking Studies : Computational studies have shown that this compound has a favorable binding affinity to target proteins involved in cancer progression and inflammation .
常见问题
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 7-(3-methylphenyl)-3-[(3-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one?
The compound is typically synthesized via multistep protocols involving cyclocondensation, alkylation, and functionalization. For example:
- Step 1 : Cyclocondensation of thiophene derivatives with substituted pyrimidine precursors under reflux in anhydrous solvents (e.g., ethanol/dioxane mixtures) to form the thienopyrimidinone core .
- Step 2 : Alkylation at the N3 position using 3-methylbenzyl halides in the presence of a base (e.g., K₂CO₃) to introduce the 3-methylbenzyl substituent .
- Step 3 : Suzuki-Miyaura coupling or Friedel-Crafts alkylation to attach the 3-methylphenyl group at the 7-position .
Purification is achieved via recrystallization (e.g., ethanol/dioxane) or column chromatography.
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- 1H/13C NMR : Assigns proton environments and confirms substitution patterns (e.g., methylbenzyl groups at N3 and C7) .
- X-ray crystallography : Resolves crystal packing and stereochemical details (mean C–C bond deviation: 0.004–0.005 Å; R factor: 0.054–0.069) .
- HRMS : Validates molecular weight and isotopic patterns .
Q. How is the compound’s purity validated for biological assays?
- HPLC : Reverse-phase chromatography with UV detection at 254 nm (≥95% purity threshold) .
- Melting point analysis : Sharp melting points (e.g., 180–185°C) indicate crystalline homogeneity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies between NMR predictions and observed spectra (e.g., unexpected splitting or integration ratios) often arise from dynamic effects like hindered rotation of aryl groups. Strategies include:
- Variable-temperature NMR : Identifies conformational exchange broadening (e.g., -80°C to 25°C experiments) .
- DFT calculations : Compares theoretical vs. experimental chemical shifts to validate substituent orientations .
- Cross-validation with X-ray data : Resolves ambiguities in regiochemistry (e.g., distinguishing C7 vs. C5 substitution) .
Q. What strategies optimize yield in the alkylation step of the synthesis?
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the pyrimidinone nitrogen .
- Catalyst screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates for bulky benzyl halides .
- Temperature control : Maintaining 60–70°C minimizes side reactions (e.g., over-alkylation) .
Q. How can structure-activity relationships (SAR) be explored for this compound’s biological activity?
- Substituent variation : Synthesize analogs with halogens, methoxy, or nitro groups at the 3-methylphenyl positions to assess electronic effects on bioactivity .
- Pharmacophore modeling : Overlay active/inactive analogs to identify critical hydrogen-bonding or hydrophobic interactions .
- In vitro assays : Test against target enzymes (e.g., kinases) or cell lines (e.g., cancer models) to correlate substituents with IC₅₀ values .
Q. What experimental designs mitigate batch-to-batch variability in pharmacological studies?
- Randomized block designs : Assign compound batches to treatment groups using stratified randomization to control for synthesis lot effects .
- Blinded analysis : Ensure assay technicians are unaware of batch identities to reduce bias .
- Stability testing : Pre-screen batches under assay conditions (e.g., 37°C, pH 7.4) to exclude degradation artifacts .
Q. Methodological Notes
- Data synthesis : Cross-referenced synthetic protocols (), crystallography (), and pharmacological data ().
- Advanced techniques : Emphasis on resolving contradictions () and SAR () aligns with academic research priorities.
属性
IUPAC Name |
7-(3-methylphenyl)-3-[(3-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c1-14-5-3-7-16(9-14)11-23-13-22-19-18(12-25-20(19)21(23)24)17-8-4-6-15(2)10-17/h3-10,12-13H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKMKUDUMZLHRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。